molecular formula C23H22F3NO5 B12206967 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B12206967
M. Wt: 449.4 g/mol
InChI Key: OZXZSKBLHKAKLJ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves multiple steps, including the formation of the chromeno[8,7-e][1,3]oxazin core and the introduction of the methoxyphenyl, methoxypropyl, and trifluoromethyl groups. The synthetic route typically involves the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazin core: This step involves the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the methoxyphenyl group: This is achieved through electrophilic aromatic substitution reactions.

    Introduction of the methoxypropyl group: This step involves nucleophilic substitution reactions.

    Introduction of the trifluoromethyl group: This is typically achieved through radical trifluoromethylation reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and radical initiators. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of methoxyphenyl, methoxypropyl, and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22F3NO5

Molecular Weight

449.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

InChI

InChI=1S/C23H22F3NO5/c1-29-11-3-10-27-12-17-18(31-13-27)9-8-16-20(28)19(14-4-6-15(30-2)7-5-14)22(23(24,25)26)32-21(16)17/h4-9H,3,10-13H2,1-2H3

InChI Key

OZXZSKBLHKAKLJ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C(F)(F)F)OC1

Origin of Product

United States

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